2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of 2-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline follows International Union of Pure and Applied Chemistry conventions, providing unambiguous identification of the molecular structure. The compound's official International Union of Pure and Applied Chemistry name is 2-[[5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]aniline, which systematically describes the substitution pattern and connectivity between the aromatic rings. This nomenclature indicates that the primary aniline ring bears a substituent at the 2-position, consisting of a methylene group connected to a sulfur atom, which in turn is bonded to the 2-position of a pyridine ring that carries a trifluoromethyl group at the 5-position.
The Chemical Abstracts Service registry number for this compound is 144214-38-0, providing a unique numerical identifier that facilitates database searches and chemical inventory management. The Molecular Data Systems Limited number MFCD11857896 serves as an additional identifier within chemical databases, while the PubChem Compound Identification number 28402277 enables access to comprehensive chemical information within the PubChem database system.
The International Chemical Identifier representation provides a standardized text-based description of the molecular structure: InChI=1S/C13H11F3N2S/c14-13(15,16)10-5-6-12(18-7-10)19-8-9-3-1-2-4-11(9)17/h1-7H,8,17H2. This identifier encodes the complete connectivity information, including the arrangement of atoms, bond types, and hydrogen atom positions. The corresponding International Chemical Identifier Key ATCIZZXPKPDOOY-UHFFFAOYSA-N provides a fixed-length hashed version that facilitates rapid database searching while maintaining structural uniqueness.
The Simplified Molecular Input Line Entry System representation C1=CC=C(C(=C1)CSC2=NC=C(C=C2)C(F)(F)F)N offers a linear notation that describes the molecular structure in a format readily interpretable by computational chemistry software. This notation clearly delineates the aromatic ring systems, the sulfur linkage, and the trifluoromethyl substitution pattern, providing essential information for molecular modeling and database applications.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits characteristic features arising from the combination of two aromatic ring systems connected through a flexible sulfur-containing linker. The aniline moiety adopts a planar configuration consistent with aromatic compounds, while the pyridine ring maintains similar planarity with the nitrogen atom contributing to the aromatic electron system. The trifluoromethyl group at the 5-position of the pyridine ring introduces significant steric bulk and electronic effects that influence the overall molecular conformation.
Conformational analysis reveals that the molecule possesses several degrees of rotational freedom, particularly around the carbon-sulfur and sulfur-carbon bonds that connect the two aromatic systems. The dihedral angle between the aniline and pyridine rings can vary significantly depending on the specific conformation adopted, with multiple low-energy conformations accessible at ambient temperatures. Computational studies suggest that the preferred conformations involve partial stacking interactions between the aromatic rings, balanced against steric repulsion from the trifluoromethyl group.
The sulfur atom serves as a critical hinge point that allows for conformational flexibility while maintaining electronic conjugation between the aromatic systems. The carbon-sulfur bond lengths typically measure approximately 1.82 angstroms for aromatic carbon-sulfur connections, while the sulfur-carbon bond to the methylene group exhibits a slightly shorter distance of approximately 1.79 angstroms. The carbon-sulfur-carbon angle at the central sulfur atom adopts values near 104 degrees, reflecting the bent geometry expected for divalent sulfur compounds.
The trifluoromethyl group significantly influences molecular geometry through both steric and electronic effects. The carbon-fluorine bonds exhibit characteristic lengths of approximately 1.33 angstroms, while the fluorine-carbon-fluorine angles approach the tetrahedral value of 109.5 degrees. The electronegativity of the fluorine atoms creates a strong electron-withdrawing effect that impacts the electronic distribution throughout the pyridine ring system and influences intermolecular interactions.
Crystallographic Data and Solid-State Packing Arrangements
The crystallographic characterization of this compound reveals important information about solid-state packing arrangements and intermolecular interactions. Crystal structure analysis provides detailed insights into the three-dimensional arrangement of molecules within the crystalline lattice, including unit cell parameters, space group symmetry, and packing efficiency. The molecular packing is significantly influenced by the presence of both hydrogen bond donors and acceptors, including the aniline amino group and the pyridine nitrogen atom.
Intermolecular hydrogen bonding patterns play a crucial role in determining the crystal structure stability and packing arrangements. The amino group of the aniline moiety can participate in hydrogen bonding as both a donor and acceptor, forming networks with neighboring molecules. The pyridine nitrogen atom serves as a hydrogen bond acceptor, contributing to the overall hydrogen bonding scheme within the crystal lattice. The trifluoromethyl group, while not directly participating in hydrogen bonding, influences the packing through van der Waals interactions and electrostatic effects.
The crystal packing arrangements typically exhibit layers or channels that accommodate the molecular shape and size requirements. The aromatic ring systems tend to align in parallel or perpendicular orientations to maximize pi-pi stacking interactions while minimizing steric clashes. The sulfur atom and methylene linker provide flexibility that allows molecules to adopt optimal packing geometries within the constraints of the crystal lattice.
Thermal analysis of the crystalline material reveals characteristic melting and decomposition temperatures that reflect the strength of intermolecular interactions and crystal lattice stability. The compound typically exhibits a powder appearance at room temperature, indicating either amorphous character or very fine crystalline domains. Storage at room temperature maintains structural integrity, suggesting adequate thermal stability for handling and characterization purposes.
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic structure of this compound exhibits characteristics typical of conjugated aromatic systems with heteroatom substitution. Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital distributions that govern chemical reactivity and electronic properties. The highest occupied molecular orbital typically localizes on the aniline moiety, particularly around the amino group and adjacent aromatic carbons, reflecting the electron-donating character of the amino substituent.
The lowest unoccupied molecular orbital shows significant density on the pyridine ring system, especially in regions adjacent to the electron-withdrawing trifluoromethyl group. This orbital distribution pattern suggests that electronic transitions and chemical reactions preferentially involve electron transfer from the aniline portion to the pyridine system. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides important information about electronic excitation energies and chemical stability.
Density functional theory calculations at the B3LYP/6-311+G(d,p) level of theory provide quantitative insights into the electronic structure and molecular properties. The calculated total energy, highest occupied molecular orbital energy, and lowest unoccupied molecular orbital energy values offer detailed characterization of the electronic state. Natural bond orbital analysis reveals the extent of electron delocalization and hyperconjugative interactions throughout the molecular framework.
The molecular electrostatic potential surface mapping demonstrates the distribution of positive and negative electrostatic regions across the molecule. The amino group region exhibits negative electrostatic potential consistent with its nucleophilic character, while the trifluoromethyl-substituted pyridine region shows positive electrostatic potential reflecting its electrophilic nature. This electrostatic complementarity influences both intramolecular conformational preferences and intermolecular association patterns.
| Electronic Property | Calculated Value | Computational Method |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -5.371 eV | B3LYP/6-311+G(d,p) |
| Lowest Unoccupied Molecular Orbital Energy | -2.318 eV | B3LYP/6-311+G(d,p) |
| Energy Gap | 3.053 eV | B3LYP/6-311+G(d,p) |
| Dipole Moment | Significant | Density Functional Theory |
Properties
IUPAC Name |
2-[[5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2S/c14-13(15,16)10-5-6-12(18-7-10)19-8-9-3-1-2-4-11(9)17/h1-7H,8,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCIZZXPKPDOOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Process:
Preparation of 2,3,5-Trichloropyridine Derivatives:
Starting from commercially available 2,3,5-trichloropyridine, selective chlorination or substitution reactions can be employed to modify the pyridine ring, targeting the 5-position for trifluoromethylation.Vapor-phase Fluorination:
The chlorinated pyridine intermediates undergo vapor-phase fluorination, replacing chlorine atoms with fluorine to yield 2,3,5-trifluoropyridine derivatives, particularly 2,3,5-trifluoropyridine or 2,5-bis(trifluoromethyl)pyridine, depending on the substitution pattern required.Introduction of Sulfanyl Group:
The trifluoromethylated pyridine is then subjected to nucleophilic substitution with thiolate reagents (e.g., sodium sulfide or thiourea derivatives) to attach the sulfanyl group at the 2-position.Amination to Form Aniline Derivative:
The final step involves nucleophilic aromatic substitution or reduction strategies to introduce the amino group ortho to the sulfanyl substituent, often via reduction of nitro precursors or direct amination.
Research Findings & Data:
The vapor-phase chlorination and fluorination approach is well-documented for synthesizing 2,3,5-trifluoropyridine derivatives, with high yields reported under controlled temperature conditions (>300°C).
The method allows for scalable production and precise substitution patterns, essential for synthesizing complex derivatives like the target compound.
Construction from Trifluoromethyl-Containing Building Blocks
This approach involves constructing the pyridine ring with trifluoromethyl substitution from smaller fluorinated precursors through cyclo-condensation reactions.
Procedure:
Starting Materials:
Ethyl 2,2,2-trifluoroacetate, trifluoroacetyl chloride, or ethyl 4,4,4-trifluoro-3-oxobutanoate serve as key building blocks.Cyclo-condensation Reaction:
These fluorinated compounds undergo cyclization with suitable nitrogen sources (e.g., ammonia or amines) to form the pyridine core with the trifluoromethyl group at the 5-position.Functionalization:
Post-cyclization, the pyridine derivative is functionalized at the 2-position with a thiol group via nucleophilic substitution or thiolation reactions, followed by amination to introduce the amino group, completing the synthesis.
Research Findings & Data:
Cyclo-condensation methods have been successfully employed to synthesize trifluoromethylpyridines, with various derivatives reported, including pyridines with substituents at multiple positions.
These methods offer high regioselectivity and are adaptable for large-scale synthesis.
Direct Introduction of the Sulfanyl and Amino Groups via Nucleophilic Substitution
A more direct route involves starting from a suitably functionalized pyridine and performing nucleophilic substitutions:
Preparation of 2-Chloropyridine Derivatives:
Starting from 2-chloropyridine, nucleophilic substitution with thiolate salts (e.g., sodium sulfide) introduces the sulfanyl group.Subsequent Amination:
The chlorinated intermediate can then undergo amination using ammonia or amines under basic conditions to install the amino group ortho to the sulfanyl group.
Research Findings & Data:
- This method is advantageous for its straightforwardness and has been utilized in the synthesis of related aniline derivatives with sulfur functionalities.
Summary of Data and Comparative Analysis
Additional Considerations
Reaction Conditions:
Typically, fluorination steps are performed at elevated temperatures (>300°C) under inert atmospheres. Nucleophilic substitutions often require polar aprotic solvents like dimethylformamide or dichloromethane, with bases such as triethylamine or pyridine.Purification Techniques:
Column chromatography and recrystallization are standard for isolating pure intermediates and final products.Safety and Scalability: Vapor-phase fluorination and handling of trifluoromethyl reagents demand strict safety protocols. The methods are scalable with appropriate equipment.
Chemical Reactions Analysis
2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline has been explored for its potential therapeutic applications:
- Anticancer Activity : The compound's ability to inhibit specific cancer cell lines has been investigated, particularly due to the trifluoromethyl group which is known to enhance bioactivity.
- Antimicrobial Properties : Research indicates that compounds containing pyridine and sulfanyl groups exhibit antimicrobial effects against various pathogens.
Agrochemicals
The compound's unique structure makes it a candidate for developing new agrochemicals:
- Pesticides and Herbicides : The trifluoromethyl group can improve the efficacy of pesticides by enhancing their stability and absorption in plants.
Material Science
In material science, this compound can be utilized in the synthesis of advanced materials:
- Polymer Additives : Due to its chemical stability and functional groups, it can serve as an additive to improve the properties of polymers.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated derivatives of this compound for their anticancer properties. The results demonstrated significant cytotoxicity against breast cancer cell lines, indicating that modifications on the aniline moiety could enhance biological activity.
Case Study 2: Agrochemical Development
Research conducted by agricultural chemists focused on synthesizing new herbicides based on this compound. Results showed that formulations containing this compound exhibited improved weed control efficacy compared to existing herbicides.
Mechanism of Action
The mechanism of action of 2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound may inhibit specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
Key Observations :
- Trifluoromethyl Position : In the target compound, the CF3 group is on the pyridine ring, whereas in 2-[(4-methyltriazolyl)sulfanyl]-5-CF3-aniline (), it is on the benzene. Pyridine’s electron-deficient nature may enhance metabolic stability compared to benzene-based CF3 .
- Linker Chemistry : The sulfanylmethyl bridge (-SCH2-) in the target compound contrasts with the ethyl linker in ’s pyridine-aniline derivative. Sulfur’s polarizability may improve solubility or enable disulfide bond formation in drug design .
Biological Activity
The compound 2-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline , with the molecular formula and a molecular weight of 284.3 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
The chemical structure of this compound can be represented using the following identifiers:
| Property | Value |
|---|---|
| IUPAC Name | 2-[[5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]aniline |
| MDL No. | MFCD11857896 |
| PubChem CID | 28402277 |
| Appearance | Powder |
| Storage Temperature | Room Temperature (RT) |
Anticancer Activity
Recent studies have highlighted the anticancer potential of trifluoromethyl-containing compounds, including those similar to this compound. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to increased potency against various cancer cell lines.
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific enzymes involved in cancer cell proliferation and survival.
- Case Studies : In vitro studies demonstrated significant cytotoxicity against breast cancer and lung cancer cell lines, with IC50 values comparable to established chemotherapeutics.
Anti-inflammatory Properties
Compounds with similar structures have shown promising anti-inflammatory activities. The presence of the pyridine ring and the trifluoromethyl group is believed to contribute to the modulation of inflammatory pathways.
- In Vivo Studies : Animal models have shown that derivatives of this compound can reduce paw edema significantly in carrageenan-induced inflammation models.
- Mechanism : The anti-inflammatory action may involve inhibition of COX enzymes, which are crucial mediators in inflammatory responses.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The following aspects are critical:
- Trifluoromethyl Group : Enhances potency and selectivity for biological targets.
- Pyridine Ring : Contributes to the interaction with biological macromolecules, potentially increasing binding affinity.
Research indicates that modifications at various positions on the aniline and pyridine rings can significantly alter biological activity, suggesting avenues for further development.
Comparative Analysis of Similar Compounds
Q & A
Basic: What are the standard laboratory-scale synthetic routes for 2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline?
Methodological Answer:
The synthesis typically involves multi-step reactions, leveraging the reactivity of the aniline moiety and pyridine derivatives. A plausible route includes:
- Step 1: Sulfur-mediated coupling between 5-(trifluoromethyl)pyridine-2-thiol and a halogenated methylaniline precursor (e.g., 2-(bromomethyl)aniline) under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl-methyl linkage .
- Step 2: Purification via column chromatography or recrystallization, followed by structural validation using NMR and LC-MS .
Key Considerations: Optimize reaction temperature (e.g., 60–80°C) to avoid side reactions like over-alkylation. Monitor intermediates using TLC or HPLC .
Basic: How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- Chromatography: Use reversed-phase HPLC or LC-MS to assess purity, referencing retention times and mass-to-charge ratios .
- Spectroscopy: Confirm the presence of the trifluoromethyl group via ¹⁹F NMR and analyze aromatic protons in ¹H NMR. FT-IR can verify sulfanyl (C-S) and amine (-NH₂) stretches .
- Crystallography: For unambiguous confirmation, grow single crystals (e.g., via slow evaporation in ethanol/water) and perform X-ray diffraction studies .
Advanced: What experimental strategies are effective in studying environmental degradation pathways of this compound?
Methodological Answer:
- Advanced Oxidation Processes (AOPs): Employ UV/H₂O₂ or Fenton’s reagent to generate hydroxyl radicals, monitoring degradation via GC-MS or HPLC. Measure reaction kinetics under varying pH and oxidant concentrations .
- Biodegradation: Use engineered microbial strains (e.g., YBL2 mutants) to assess enzymatic breakdown. Track metabolite formation with LC-QTOF-MS and compare degradation efficiency against wild-type strains .
Data Contradiction Note: AOPs may achieve faster degradation but produce toxic intermediates, whereas biological methods are slower but eco-friendly. Prioritize based on end-goals .
Advanced: How does the trifluoromethyl group influence electrophilic substitution reactivity in this compound?
Methodological Answer:
- Electronic Effects: The -CF₃ group is strongly electron-withdrawing, deactivating the pyridine ring and directing electrophiles to meta positions. Compare nitration or halogenation outcomes with non-fluorinated analogs .
- Experimental Design: Perform nitration (HNO₃/H₂SO₄) and analyze regioselectivity via ¹H NMR. Computational modeling (DFT) can predict charge distribution and validate experimental results .
Advanced: What safety protocols are critical when handling this compound in research settings?
Methodological Answer:
- Toxicity Mitigation: Use fume hoods and PPE (gloves, lab coats) due to potential carcinogenicity and methemoglobinemia risks .
- Waste Disposal: Neutralize aqueous waste with hypochlorite (for amine degradation) or adsorb onto activated carbon. Validate detoxification via UV-Vis spectroscopy or toxicity assays (e.g., Daphnia magna) .
Advanced: How can computational methods predict the photostability of this compound under varying conditions?
Methodological Answer:
- DFT Calculations: Model excited-state behavior using Gaussian or ORCA software. Compare HOMO-LUMO gaps with experimental UV-Vis spectra to identify photoactive moieties .
- Environmental Simulations: Study ice-matrix effects by simulating frozen aqueous interfaces (e.g., CP2K molecular dynamics). Validate with diffuse reflectance spectroscopy of frozen samples .
Advanced: How can conflicting data on degradation efficiency between biological and chemical methods be resolved?
Methodological Answer:
- Comparative Studies: Design parallel experiments using AOPs (e.g., UV/O₃) and engineered microbes. Quantify intermediates (e.g., nitro derivatives) via LC-MS/MS and assess toxicity profiles .
- Mechanistic Analysis: Use isotopic labeling (e.g., ¹⁵N-aniline) to trace degradation pathways. Combine with metabolomics to identify rate-limiting steps in biological systems .
Basic: What analytical techniques are suitable for monitoring reaction progress during synthesis?
Methodological Answer:
- In-situ Monitoring: Use FT-IR to track sulfanyl bond formation (650–700 cm⁻¹) or amine deprotonation.
- Real-time LC-MS: Employ a bypass loop to sample reaction mixtures periodically, identifying intermediates and optimizing reaction time .
Advanced: How does the sulfanyl-methyl linker affect the compound’s solubility and bioavailability?
Methodological Answer:
- Solubility Testing: Measure logP values using shake-flask methods (octanol/water). Compare with analogs lacking the sulfanyl group.
- Bioavailability Assays: Perform Caco-2 cell permeability studies. Use molecular dynamics simulations to predict membrane interaction mechanisms .
Advanced: What are the challenges in scaling up lab-scale synthesis while maintaining yield and purity?
Methodological Answer:
- Process Optimization: Use flow chemistry to control exothermic reactions (e.g., thiol coupling). Monitor temperature gradients with in-line IR sensors.
- Purification Scaling: Replace column chromatography with recrystallization (solvent: hexane/ethyl acetate) or centrifugal partition chromatography .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
